

Solubility of 1,1-Diphenylacetone in organic solvents

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Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

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An In-depth Technical Guide to the Solubility of **1,1-Diphenylacetone** in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of **1,1-diphenylacetone** in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of **1,1-diphenylacetone**, presents its solubility profile, and offers a detailed experimental protocol for solubility determination. The content is structured to provide not just data, but also the scientific reasoning behind the observed phenomena and experimental designs.

Introduction to 1,1-Diphenylacetone

1,1-Diphenylacetone (CAS No. 781-35-1) is an aromatic ketone with the chemical formula C₁₅H₁₄O.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[1][2][3] Its molecular structure, featuring two nonpolar phenyl rings and a polar acetone group, dictates its solubility behavior, rendering it largely insoluble in water but soluble in many organic solvents. [1] Understanding its solubility is critical for a range of applications, including organic synthesis, purification via crystallization, and formulation development.

Key Physicochemical Properties:

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₄ O	[1] [4]
Molecular Weight	210.27 g/mol	[4]
Appearance	White to off-white crystalline powder/solid	[1] [2] [3] [4]
Melting Point	59-63 °C	[2] [5]
Boiling Point	135 °C at 1.5 mmHg	[5]
CAS Number	781-35-1	[1] [2] [5]

Solubility Profile of 1,1-Diphenylacetone

The general principle of "like dissolves like" is a cornerstone for predicting solubility.[\[6\]](#) The nonpolar nature of the two phenyl rings in **1,1-diphenylacetone** suggests good solubility in nonpolar and moderately polar solvents, while the ketone group allows for some interaction with polar solvents.

Table of Qualitative Solubility:

Solvent Category	Solvent	Chemical Formula	Expected Solubility	Rationale
Polar Protic	Water	H ₂ O	Insoluble	The large nonpolar surface area of the phenyl rings dominates, making it hydrophobic. [1]
Ethanol	C ₂ H ₅ OH	Soluble		The ethyl chain interacts with the phenyl rings, and the hydroxyl group can interact with the ketone. [1]
Methanol	CH ₃ OH	Moderately Soluble		Similar to ethanol, but the smaller alkyl chain may lead to slightly lower solubility.
Polar Aprotic	Acetone	C ₃ H ₆ O	Soluble	The ketone functional group is similar to that of 1,1-diphenylacetone, promoting miscibility.
Acetonitrile	C ₂ H ₃ N	Moderately Soluble		A polar solvent that can dissolve a range of organic compounds.

Nonpolar	Hexane	C ₆ H ₁₄	Soluble	The nonpolar nature of hexane readily solvates the nonpolar phenyl rings.
Toluene	C ₇ H ₈		Very Soluble	The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings.
Diethyl Ether	(C ₂ H ₅) ₂ O		Soluble	A common nonpolar solvent for organic compounds. [1]
Halogenated	Chloroform	CHCl ₃	Soluble	A good solvent for a wide range of organic molecules. [1]
Dichloromethane	CH ₂ Cl ₂		Soluble	Similar to chloroform in its solvent properties.

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying the solubility of a compound in a specific solvent at a given temperature. This method ensures that the solution has reached saturation, providing an accurate measurement.

Objective: To determine the saturation solubility of **1,1-diphenylacetone** in a selected organic solvent at a controlled temperature.

Materials:

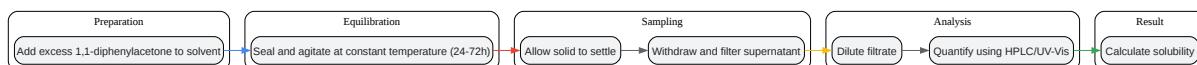
- **1,1-Diphenylacetone** (purity >98%)
- Selected organic solvent(s) (analytical grade)
- Scintillation vials or other suitable sealed containers
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

- Preparation of a Supersaturated Solution:
 - Add an excess amount of **1,1-diphenylacetone** to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution becomes saturated.
- Equilibration:
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solid.
- Sample Collection and Filtration:
 - Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
- Dilution:
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.
- Quantification:
 - Analyze the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of **1,1-diphenylacetone** of known concentrations in the same solvent.
- Calculation:
 - Calculate the concentration of **1,1-diphenylacetone** in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram:



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